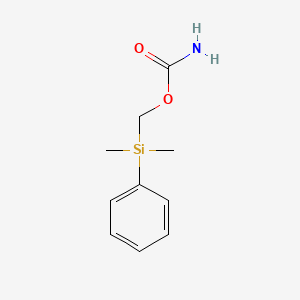
Carbamic acid, (dimethylphenylsilyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (dimethylphenylsilyl)methyl ester is a chemical compound with the molecular formula C10H15NO2Si. It is a derivative of carbamic acid, where the hydrogen atoms are replaced by a dimethylphenylsilyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (dimethylphenylsilyl)methyl ester typically involves the reaction of dimethylphenylsilyl chloride with methyl carbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The product is then isolated and purified using industrial-scale separation techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (dimethylphenylsilyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Carbamic acid, (dimethylphenylsilyl)methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid, (dimethylphenylsilyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: Similar in structure but lacks the dimethylphenylsilyl group.
Carbamic acid, phenyl ester: Contains a phenyl group instead of a dimethylphenylsilyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: Similar but with a different ester group
Uniqueness
Carbamic acid, (dimethylphenylsilyl)methyl ester is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
5356-93-4 |
|---|---|
Molecular Formula |
C10H15NO2Si |
Molecular Weight |
209.32 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl]methyl carbamate |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,8-13-10(11)12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,11,12) |
InChI Key |
IDDRJFXKASRKRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















